N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H9N3O2S and its molecular weight is 271.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A range of heterocyclic compounds, including derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, have been synthesized to explore their chemical properties and potential applications. These studies focus on the development of novel synthetic routes, characterization through spectroscopic methods, and the investigation of their structural attributes. For instance, Patel et al. (2015) and Aleksandrov et al. (2017) detailed the synthesis and spectroscopic analysis of related compounds, showcasing their relevance in furthering organic chemistry and materials science research (Patel, Patel, & Shah, 2015) (Aleksandrov & El’chaninov, 2017).
Biological Activities
Research has also delved into the biological activities of this compound derivatives. Studies by Çakmak et al. (2022) have shown these compounds exhibit antimicrobial properties, suggesting potential for the development of new antibacterial and antifungal agents (Çakmak et al., 2022). Furthermore, Inamdar et al. (2013) explored their application in targeting adenosine receptors, indicating their utility in pharmaceutical research targeting various physiological processes (Inamdar et al., 2013).
Antimicrobial and Anticancer Potentials
Patel et al. (2019) discovered that specific derivatives of this compound show significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains, highlighting their potential as novel antitubercular agents. These findings are crucial given the global challenge of combating antibiotic resistance (Patel et al., 2019).
Advanced Materials and Chemical Sensing
Further applications in materials science have been investigated, where derivatives of this compound are used in the development of new materials with potential uses in chemical sensing and photophysical studies. Zhang et al. (2017) synthesized BF2 complexes of related benzamide derivatives, demonstrating their potential in fluorescence-based applications due to their photophysical properties (Zhang et al., 2017).
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . These compounds have been studied for their broad spectrum of biological activities .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific targets involved.
Biochemical Pathways
For instance, some thiadiazole derivatives have been found to inhibit the IL-6/JAK/STAT3 pathway , which plays a crucial role in the progression of various cancers.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
Thiadiazole derivatives have been associated with a broad spectrum of biological activities, including anticancer activities . The effects of these compounds can vary depending on the specific targets they interact with and the biochemical pathways they affect.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUJZFYJQZRNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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